molecular formula C7H7ClN2OS B1446480 2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1559062-08-6

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B1446480
CAS No.: 1559062-08-6
M. Wt: 202.66 g/mol
InChI Key: PHBSVQPNKOKQNH-UHFFFAOYSA-N
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Description

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to exhibit inhibitory activity against enzymes such as acetyl-CoA carboxylase and cytochrome bd oxidase . These interactions are crucial as they can modulate metabolic pathways and cellular respiration. The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their activity and affecting the overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . Additionally, it has shown potential as an epidermal growth factor receptor inhibitor, which can affect cell proliferation and survival . These effects are mediated through the modulation of signaling pathways and the inhibition of key enzymes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. For example, its interaction with cytochrome bd oxidase inhibits the enzyme’s function, leading to a disruption in cellular respiration . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on target enzymes and cellular processes, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism . By inhibiting this enzyme, the compound can alter metabolic flux and affect the levels of various metabolites. Additionally, its interaction with cytochrome bd oxidase impacts cellular respiration and energy production, further influencing metabolic pathways within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biological effects . The distribution pattern of this compound is critical for its therapeutic efficacy and can influence its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can enhance its inhibitory effects on cytochrome bd oxidase, thereby disrupting cellular respiration and energy production. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene with formamidine acetate in the presence of a suitable solvent like N-methylpyrrolidone at elevated temperatures . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

Scientific Research Applications

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit the PI3K/AKT/mTOR pathway with high selectivity makes it a promising candidate for further drug development .

Properties

IUPAC Name

2-methyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c1-4-8-6(10)5-2-3-11-7(5)9-4;/h2-3H,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBSVQPNKOKQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559062-08-6
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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